3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
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Overview
Description
3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a useful research compound. Its molecular formula is C19H21N9O2S and its molecular weight is 439.5. The purity is usually 95%.
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Scientific Research Applications
Neuroprotection and Anti-neuroinflammatory Activity
Neuroprotection is crucial for treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s unique structure makes it a promising candidate for neuroprotection and anti-neuroinflammatory effects.
Synthesis and Characterization: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis . These compounds exhibit potential neuroprotective and anti-inflammatory properties.
Anti-Neuroinflammatory Properties: Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 demonstrated significant anti-neuroinflammatory effects by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Neuroprotective Activity: Six compounds (ZA2 to ZA6 and intermediate S5) showed promising neuroprotective activity by reducing expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . These findings suggest potential benefits in preventing neuronal death and maintaining neuronal function.
Molecular Docking: Molecular docking studies revealed favorable interactions between lead compounds and active residues of ATF4 and NF-kB proteins . These interactions may contribute to the observed neuroprotective and anti-inflammatory effects.
Other Potential Applications
While neuroprotection and anti-neuroinflammatory activity are prominent, this compound’s unique structure may also have applications in other fields:
1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: This compound has been investigated as a crosslinking agent or additive in enhancing the performance of poly(lactic acid)/flax composite materials under gamma irradiation . Its mechanical properties make it suitable for flexible ion gels.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based Derivatives: Related compounds, such as benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, have been synthesized and characterized . These derivatives may have diverse applications beyond neuroprotection.
Coordination Polymers: The ligand 3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine has been incorporated into coordination polymers containing Co, Zn, and Cd . These materials exhibit interesting fluorescence properties and could find use in various fields.
Mechanism of Action
Target of Action
Compounds with similar structures, such as substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives, have been shown to inhibit tubulin polymerization . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape.
Mode of Action
These compounds may bind to the colchicine binding site of tubulin, preventing the polymerization of tubulin into microtubules . This disrupts the formation of the mitotic spindle, which is necessary for cell division, leading to cell cycle arrest .
Biochemical Pathways
The disruption of microtubule formation can lead to cell cycle arrest at the sub-G1 and G2/M phase . This can trigger apoptosis, or programmed cell death, as the cell is unable to divide properly .
Pharmacokinetics
In silico studies of similar compounds suggest that they possess drug-like properties .
Result of Action
The ultimate result of this action is the induction of apoptosis in cells, leading to cell death . This can be beneficial in the treatment of diseases characterized by uncontrolled cell division, such as cancer .
properties
IUPAC Name |
6-methyl-3-[2-oxo-2-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O2S/c1-13-9-21-19-28(18(13)30)14(10-31-19)8-17(29)26-6-4-25(5-7-26)15-2-3-16(24-23-15)27-12-20-11-22-27/h2-3,9,11-12,14H,4-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEXYJMTSJIAKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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